(4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a complex organic compound that features a piperidine ring, a benzyl group, and an oxathiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the oxathiin ring. Common reagents and conditions include:
Piperidine synthesis: Using cyclization reactions.
Benzylation: Introducing the benzyl group via nucleophilic substitution.
Oxathiin ring formation: Utilizing sulfur-containing reagents and cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiin ring.
Reduction: Reduction reactions could target the carbonyl group or the oxathiin ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, nucleophiles, or electrophiles depending on the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound could be studied for its potential effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
Potential medicinal applications might include its use as a lead compound in drug discovery, particularly for targeting specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone analogs: Compounds with similar structures but different substituents.
Piperidine derivatives: Compounds featuring the piperidine ring with various functional groups.
Oxathiin derivatives: Compounds with the oxathiin ring and different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone |
InChI |
InChI=1S/C23H25NO4S/c25-23(24-13-11-19(12-14-24)17-18-7-3-1-4-8-18)21-22(20-9-5-2-6-10-20)29(26,27)16-15-28-21/h1-10,19H,11-17H2 |
InChI Key |
KXKKQNBHDHWFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.